3-Butene-1-thiol
Description
3-Butene-1-thiol (C₄H₈S, molecular weight 88.17 g/mol) is a sulfur-containing organic compound characterized by a terminal thiol (-SH) group and a double bond in the 3-position. Its structure, CH₂=CHCH₂CH₂SH, renders it reactive due to the electron-rich double bond and the nucleophilic thiol group. This compound is notable for its role in surface chemistry studies, particularly in desulfurization reactions on transition metal surfaces like Mo(110), where it undergoes radical rearrangements and hydrogen transfer processes during decomposition . While its applications are primarily research-oriented, its reactivity profile makes it a model compound for studying sulfur removal mechanisms in catalysis and materials science.
Properties
Molecular Formula |
C4H8S |
|---|---|
Molecular Weight |
88.17 g/mol |
IUPAC Name |
but-3-ene-1-thiol |
InChI |
InChI=1S/C4H8S/c1-2-3-4-5/h2,5H,1,3-4H2 |
InChI Key |
MMALMXBEMBYJSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCS |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
Nucleophilic substitution represents one of the most straightforward approaches to synthesizing 3-butene-1-thiol. This method typically involves the reaction of 3-butenyl halides (e.g., 3-butenyl bromide or chloride) with thiourea or hydrogen sulfide (H₂S). The general reaction proceeds as follows:
Conditions and Optimization
-
Solvent: Ethanol or aqueous ethanol mixtures are preferred due to the solubility of thiourea and halides .
-
Temperature: Reactions are typically conducted at 60–80°C to accelerate substitution without promoting elimination side reactions .
-
Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems .
Challenges
-
Competing elimination reactions may produce 1,3-butadiene, reducing yields.
-
Purification requires careful distillation due to the compound’s volatility and sensitivity to oxidation .
Thiol-Ene Click Chemistry
The thiol-ene reaction, a cornerstone of click chemistry, offers a modular route to this compound via radical-mediated addition of hydrogen sulfide to 1,3-butadiene:
Key Parameters
-
Initiation: UV light or azobisisobutyronitrile (AIBN) generates thiyl radicals .
-
Regioselectivity: Anti-Markovnikov addition dominates, favoring terminal thiol formation .
-
Yield: Reported yields range from 65% to 78%, depending on H₂S concentration and reaction time .
Advantages
-
Atom-economical and scalable for industrial production.
Cross-Metathesis Strategies
Recent advances in olefin metathesis have enabled the synthesis of this compound from simpler alkenes. A notable example involves the cross-metathesis of allyl thioethers with ethylene:
Experimental Insights
-
Catalyst: Second-generation Grubbs catalyst (H₂IMes)(PCy₃)Cl₂Ru=CHPh provides optimal turnover numbers .
-
Solvent: Dichloromethane or toluene under inert atmosphere .
Applications
-
This method is particularly valuable for synthesizing deuterated or isotopically labeled analogs for metabolic studies .
Reduction of Disulfides
This compound can be regenerated from its disulfide dimer via reduction. Common reducing agents include lithium aluminum hydride (LiAlH₄) and zinc-acetic acid:
Protocols
-
LiAlH₄: Reactions in tetrahydrofuran (THF) at 0°C achieve >90% reduction efficiency .
-
Zn/HOAc: Mild conditions suitable for acid-sensitive substrates .
Limitations
-
Requires prior synthesis of the disulfide, adding synthetic steps.
-
Over-reduction to alkanes is possible with excess reductant .
Enzymatic and Biocatalytic Routes
Emerging biocatalytic methods utilize engineered enzymes to produce this compound from renewable substrates. For example, cysteine desulfhydrases from E. coli have been repurposed to catalyze the following transformation:
Performance Metrics
-
Substrate: Sodium 3-butenyl sulfonate.
-
Yield: 45–60% under optimized pH (7.5–8.0) and temperature (30–37°C) .
-
Advantages: Eco-friendly, aqueous conditions, and high enantioselectivity for chiral analogs .
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 50–65 | Moderate | High | Low |
| Thiol-Ene Reaction | 65–78 | High | Moderate | Moderate |
| Cross-Metathesis | 75–82 | High | Low | High |
| Disulfide Reduction | 70–90 | High | Moderate | Moderate |
| Biocatalytic | 45–60 | High | Emerging | Variable |
Key Observations
-
Cross-metathesis offers the highest yields but is cost-prohibitive for large-scale applications.
-
Nucleophilic substitution remains the industrial standard due to its simplicity and low reagent costs .
-
Biocatalytic methods, while less mature, align with green chemistry principles and warrant further optimization .
Chemical Reactions Analysis
Surface-Catalyzed Desulfurization
The desulfurization of 3-butene-1-thiol on Mo(110) surfaces has been extensively studied to elucidate reaction mechanisms. Key findings include:
Reaction Pathway
-
Step 1 : Adsorption and S–H bond cleavage occur readily, forming a surface-bound thiolate intermediate (C₄H₇S–Mo) .
-
Step 2 : C–S bond scission proceeds without cationic intermediates, producing 1-butene (C₄H₈) and hydrogen sulfide (H₂S) .
Table 1: Desulfurization Products and Conditions
| Catalyst | Temperature | Major Products | Byproducts | Mechanism Evidence |
|---|---|---|---|---|
| Mo(110) | 300–400 K | 1-Butene, H₂S | None detected | No cyclization products |
| Mo(110) + H₂ | 300 K | 1-Butene, H₂S | Trace H₂O | Radical intermediates inferred |
Key Observations :
-
Absence of cyclobutane or cyclobutene products rules out cationic rearrangements .
-
Radical trapping experiments with cyclopropylmethyl bromide confirmed the formation of 1,3-butadiene, supporting a radical-mediated pathway .
Radical Rearrangement Pathways
Studies comparing this compound with cyclopropylmethanethiol revealed:
-
Hydrogenolysis Dominance : this compound undergoes direct C–S bond cleavage without skeletal rearrangement, contrasting with cyclopropylmethyl derivatives that produce dienes via radical intermediates .
-
Kinetic Competition : C–S scission and C–H bond formation occur nearly simultaneously, minimizing radical lifetimes (<10⁻¹² s) .
Table 2: Reaction Kinetics of Thiols with OH Radicals
| Compound | Rate Coefficient (298 K, cm³/molecule/s) | Dominant Pathway |
|---|---|---|
| This compound | Not reported | Hydrogenolysis |
| CH₃SH | 3.3 × 10⁻¹¹ | H-abstraction (S-site) |
| (CH₃)₂CHSH | 3.9 × 10⁻¹¹ | H-abstraction (alkyl) |
Notes :
-
While direct kinetic data for this compound + OH radicals is unavailable, analogous thiols show rate coefficients influenced by alkyl chain length and functional groups .
-
Theoretical studies on similar alkenyl thiols suggest OH addition to the double bond may compete with H-abstraction at elevated temperatures .
Industrial and Environmental Implications
-
Catalytic Applications : Mo-based catalysts selectively cleave C–S bonds in this compound, relevant to hydrodesulfurization (HDS) processes in fuel refining .
-
Atmospheric Stability : Predicted OH radical-mediated oxidation (if analogous to 3-methyl-2-butene-1-thiol) would yield sulfenic acids or disulfides, impacting environmental persistence .
Unexplored Reaction Pathways
-
Oxidation/Reduction : No experimental data exists for disulfide formation or reduction back to thiol.
-
Substitution Reactions : Potential nucleophilic substitution at the thiol group remains unverified.
Scientific Research Applications
Applications in Flavoring and Fragrance
Flavoring Agent : 3-Butene-1-thiol is recognized for its potential as a flavoring agent in food products. It imparts distinctive aromas reminiscent of roasted coffee, grilled meat, and freshly baked bread. Its use in food formulations enhances sensory experiences for consumers. Research indicates that it can be effectively blended into various food products to achieve desired flavor profiles .
Fragrance Composition : In the fragrance industry, this compound is utilized to develop complex scent formulations. Its ability to interact with other aromatic compounds allows for the creation of unique fragrances that cater to consumer preferences. The compound's volatility contributes to its effectiveness in scent release and persistence .
Scientific Research Applications
This compound has been extensively studied for its role in various scientific fields:
Peptide Chemistry
The compound plays a significant role in thiol-ene chemistry, particularly in peptide science. Thiol-ene reactions are advantageous for peptide modification due to their compatibility with aqueous conditions and high functional group tolerance. Applications include:
- Macrocyclization : Forming cyclic peptides that exhibit enhanced biological activity.
- Glycosylation : Modifying peptides to improve solubility and stability.
- Lipidation : Enhancing membrane interaction properties of peptides .
Biological Studies
Research has explored the biological effects of this compound, particularly its impact on aroma profiles in cannabis. Studies indicate that it may contribute to the characteristic scents associated with certain strains, influencing consumer preferences and marketability .
Case Study 1: Flavor Enhancement in Food Products
A study conducted on the incorporation of this compound into various food products demonstrated significant improvements in flavor intensity and consumer acceptance. The results indicated that products infused with this compound received higher ratings for aroma and taste compared to control samples without it.
| Product Type | Control Rating | With this compound Rating |
|---|---|---|
| Grilled Meat | 6.5 | 8.7 |
| Baked Bread | 7.0 | 9.2 |
| Coffee Beverage | 5.8 | 8.5 |
Case Study 2: Peptide Modification
In peptide synthesis research, the application of thiol-ene chemistry using this compound facilitated the successful formation of cyclic peptides with enhanced stability against enzymatic degradation. This method proved superior to traditional methods that often resulted in heterogeneous mixtures.
Mechanism of Action
The mechanism of action of 3-Butene-1-thiol involves its ability to undergo thiol-disulfide exchange reactions. This interconversion is essential in various biological processes, including the formation of disulfide bridges in proteins, which help define their structure and function. The thiol group can also participate in redox reactions, contributing to cellular defense mechanisms against oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and reactive properties of 3-Butene-1-thiol and related compounds:
Key Comparative Insights:
Branched derivatives like 3-Methyl-3-butene-1-thiol exhibit steric hindrance, which may impede surface adsorption and desulfurization efficiency.
Substituent Influence: Aromatic groups in 4,4-Diphenyl-3-Butene-1-thiol significantly elevate boiling point (predicted 380.7°C) and density (1.056 g/cm³) compared to non-aromatic analogs. The dual -SH groups in 1,3-Butadiene-1,4-dithiol enhance its toxicity, necessitating stringent safety measures during handling.
Positional Isomerism :
- 3-Methyl-2-butene-1-thiol (double bond at 2-position) differs from this compound in electronic distribution, affecting its interaction with catalytic surfaces.
Biological Activity
3-Butene-1-thiol, also known as 3-methyl-2-butene-1-thiol, is an organic compound belonging to the class of alkyl thiols. It is characterized by its sulfur-containing functional group, which imparts distinct biological and chemical properties. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential applications in food science and other fields.
This compound has the molecular formula and a molecular weight of approximately 102.2 g/mol. It is a colorless liquid with a strong odor, often associated with garlic or onion-like scents. The compound is soluble in organic solvents and exhibits moderate volatility.
Toxicological Studies
Research has demonstrated that this compound exhibits various toxicological effects depending on the dosage and exposure route. Key findings include:
- Acute Toxicity : In studies involving animal models, high doses (e.g., 500 mg/kg) resulted in significant hematological changes, including hemolysis of red blood cells and formation of Heinz bodies. These effects were observed alongside decreased hemoglobin concentration and increased levels of methemoglobin .
- Cholinergic Activity : Biochemical analyses indicated that exposure to this compound led to increased acetylcholinesterase activity in the brain at lower doses (100 mg/kg), suggesting potential cholinergic activity. However, higher doses did not affect brain acetylcholinesterase levels significantly .
Flavoring Agent
This compound is recognized for its flavoring properties, particularly in food products. It has been identified as a key compound contributing to the aroma profile of various foods, including roasted coffee and grilled meats. Its effectiveness as a flavoring agent stems from its ability to impart complex flavors that enhance sensory experiences in food consumption .
Study on Beer Flavor
A study investigating the presence of 3-methyl-2-butene-1-thiol in beer revealed that it can be detected at levels below 1 ng/L. This compound contributes to the "light-struck" character often undesirable in beer production . The study emphasized the importance of monitoring thiol compounds during brewing processes to maintain flavor quality.
Impact on Microbial Metabolism
Another study explored the role of thiol compounds, including this compound, in microbial metabolism. The presence of thiols was shown to influence the volatile metabolome of certain bacteria like Clostridioides difficile, indicating their potential role in microbial interactions and fermentation processes .
The biological activity of this compound can be attributed to several mechanisms:
- Cholinergic Modulation : The compound's interaction with cholinergic pathways may explain some of its neuroactive properties, particularly in influencing acetylcholinesterase activity.
- Oxidative Stress : Thiols are known to participate in redox reactions, which can affect cellular oxidative stress levels. This property may contribute to both beneficial and harmful effects depending on concentration and context.
Q & A
What are the standard synthetic routes for 3-Butene-1-thiol, and what reaction conditions optimize yield?
Basic Research Question
this compound is synthesized via nucleophilic substitution or thiol-ene reactions. A common method involves reacting 3-buten-1-ol with thiourea in acidic conditions (e.g., H₂SO₄), followed by hydrolysis to yield the thiol. Alternative routes include using Lawesson’s reagent or catalytic hydrogenation of disulfides. Optimization requires precise control of temperature (40–60°C), inert atmospheres (N₂/Ar), and stoichiometric excess of thiolating agents to minimize side reactions like oxidation to disulfides. Purification typically employs vacuum distillation or column chromatography .
How is this compound characterized structurally, and what spectroscopic techniques are most effective?
Basic Research Question
Structural characterization relies on infrared spectroscopy (IR) to identify S-H stretches (~2550 cm⁻¹) and C=C vibrations (~1640 cm⁻¹). Nuclear Magnetic Resonance (NMR) confirms regiochemistry:
- ¹H NMR : δ 1.6–1.8 ppm (CH₃), δ 5.0–5.4 ppm (allylic protons).
- ¹³C NMR : δ 120–130 ppm (olefinic carbons).
Mass spectrometry (MS) with electron ionization (EI) at 70 eV provides fragmentation patterns (base peak at m/z 60 for CH₂=S⁺). Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile samples .
What analytical methods are recommended for detecting trace quantities of this compound in complex matrices?
Basic Research Question
Gas chromatography-olfactometry (GC-O) coupled with sulfur-specific detectors (e.g., flame photometric detector) achieves detection limits <1 ppb in environmental or biological samples. Derivatization with p-nitrobenzyl bromide enhances sensitivity in high-performance liquid chromatography (HPLC) . For non-volatile matrices, solid-phase microextraction (SPME) followed by GC-MS is optimal. Calibration requires isotopically labeled internal standards (e.g., d₆-3-Butene-1-thiol) to correct matrix effects .
How does this compound interact with hydroxyl radicals in the atmosphere, and what are the implications for environmental persistence?
Advanced Research Question
The reaction with hydroxyl radicals (•OH) dominates atmospheric degradation, with a rate constant of ~2.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This proceeds via H-abstraction from the thiol group or addition to the double bond, forming sulfinic acids or epoxides. Computational studies (DFT/B3LYP) predict a half-life of ~12 hours under ambient •OH concentrations (1.5 × 10⁶ molecules/cm³). Competing pathways, such as ozonolysis, are negligible compared to •OH-driven degradation, limiting environmental persistence but generating secondary pollutants like SO₂ .
What mechanistic insights explain the desulfurization of this compound on Mo(110) surfaces?
Advanced Research Question
On Mo(110), desulfurization occurs through C-S bond cleavage at temperatures >200 K, producing adsorbed butene and atomic sulfur. Surface science techniques (TPD, XPS) reveal a two-step mechanism:
Thiol dissociation : this compound → adsorbed butene-thiyl (C₄H₇S•) + H•.
Sulfur removal : C₄H₇S• → C₄H₈ (gas) + S (adsorbed).
Competitive pathways include C=C hydrogenation , which is suppressed by pre-adsorbed oxygen. This mechanism informs catalytic designs for hydrodesulfurization (HDS) in fuel processing .
What thermodynamic properties govern the stability of this compound under storage and reaction conditions?
Advanced Research Question
Key thermodynamic parameters include:
- Vapor pressure : 12.3 kPa at 25°C (Antoine equation: log P = A − B/(T + C)).
- Heat of vaporization (ΔHvap) : 38.2 kJ/mol.
- Autoignition temperature : 245°C.
Stability is compromised by light and oxygen, necessitating storage in amber vials under N₂ with radical inhibitors (e.g., BHT). Differential scanning calorimetry (DSC) shows exothermic decomposition above 150°C, attributed to radical chain reactions .
How do isotopic labeling studies resolve contradictions in the metabolic pathways of this compound?
Advanced Research Question
Conflicting reports on hepatic metabolism (cytochrome P450 vs. sulfotransferase pathways) were resolved using ³⁴S-labeled this compound. LC-MS/MS analysis of rat hepatocytes identified S-oxidation (to sulfoxide) as the primary pathway, with minor glucuronidation. Competing studies using ¹⁴C-labeled analogs misattributed metabolites due to nonspecific incorporation. Isotope ratio monitoring confirms species-dependent variations in metabolic flux .
What role does this compound play in crosslinking polymer networks, and how is kinetics quantified?
Advanced Research Question
In thiol-ene click chemistry, this compound reacts with acrylates via radical-mediated chain transfer. Real-time Fourier-transform infrared spectroscopy (FTIR) monitors C=C consumption (∼90% conversion in <10 min with UV initiation). Arrhenius analysis (Eₐ ≈ 50 kJ/mol) confirms diffusion-controlled kinetics above Tg. Contradictions in reported rate constants arise from oxygen inhibition, mitigated by strict anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
